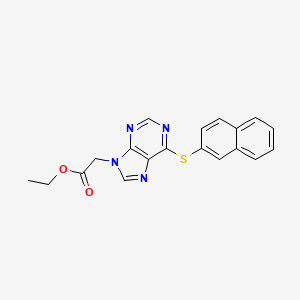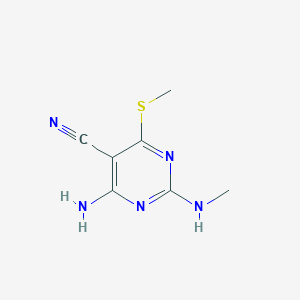
4-Amino-2-(methylamino)-6-(methylsulfanyl)pyrimidine-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-2-(methylamino)-6-(methylthio)pyrimidine-5-carbonitrile is a chemical compound with the molecular formula C7H9N5S It is a pyrimidine derivative, characterized by the presence of amino, methylamino, and methylthio groups attached to the pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-(methylamino)-6-(methylthio)pyrimidine-5-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-4,6-dimethylthio-pyrimidine and methylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The temperature is maintained at a specific range to ensure optimal reaction rates.
Reaction Mechanism: The reaction proceeds through nucleophilic substitution, where the chlorine atom in the starting material is replaced by the amino and methylamino groups.
Industrial Production Methods
In an industrial setting, the production of 4-Amino-2-(methylamino)-6-(methylthio)pyrimidine-5-carbonitrile may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to high yields and purity of the final product.
化学反応の分析
Types of Reactions
4-Amino-2-(methylamino)-6-(methylthio)pyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino and methylamino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
4-Amino-2-(methylamino)-6-(methylthio)pyrimidine-5-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block in organic synthesis.
作用機序
The mechanism of action of 4-Amino-2-(methylamino)-6-(methylthio)pyrimidine-5-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
4-Amino-2-(methylthio)pyrimidine-5-carbonitrile: Lacks the methylamino group.
2-Amino-4-(methylamino)-6-(methylthio)pyrimidine-5-carbonitrile: Has a different arrangement of amino groups.
4-Amino-2-(ethylamino)-6-(methylthio)pyrimidine-5-carbonitrile: Contains an ethylamino group instead of a methylamino group.
Uniqueness
4-Amino-2-(methylamino)-6-(methylthio)pyrimidine-5-carbonitrile is unique due to the presence of both amino and methylamino groups, which can influence its reactivity and potential applications. The combination of these functional groups allows for a diverse range of chemical reactions and biological activities, making it a valuable compound in research and industry.
特性
CAS番号 |
112637-52-2 |
|---|---|
分子式 |
C7H9N5S |
分子量 |
195.25 g/mol |
IUPAC名 |
4-amino-2-(methylamino)-6-methylsulfanylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C7H9N5S/c1-10-7-11-5(9)4(3-8)6(12-7)13-2/h1-2H3,(H3,9,10,11,12) |
InChIキー |
HTJJRGGYZSNPFU-UHFFFAOYSA-N |
正規SMILES |
CNC1=NC(=C(C(=N1)SC)C#N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



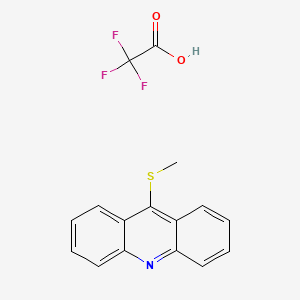

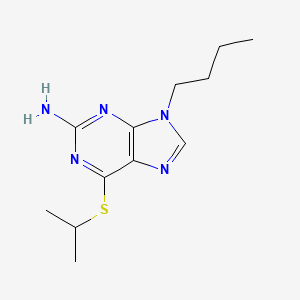
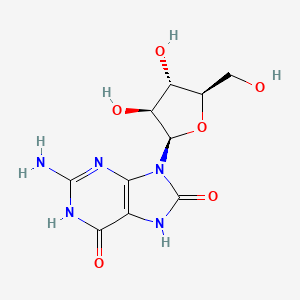


![N-(1,3-benzodioxol-5-ylmethyl)-4-[(3-chlorophenyl)(methylsulfonyl)amino]butanamide](/img/structure/B12926521.png)
![Benzyl 4-((S)-4-(tert-butoxycarbonyl)-3-(cyanomethyl)piperazin-1-yl)-2-(methylsulfinyl)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B12926524.png)
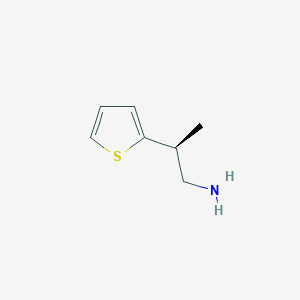
![6-[(4-Methylphenoxy)methyl]-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B12926556.png)
